molecular formula C17H20N2O3 B11156389 3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide

3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11156389
M. Wt: 300.35 g/mol
InChI Key: MYKIBJCLBZWIDA-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzamide core, substituted with diethoxy groups at the 3 and 4 positions, and a 4-methylpyridin-2-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of diethoxy groups can influence its solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H20N2O3/c1-4-21-14-7-6-13(11-15(14)22-5-2)17(20)19-16-10-12(3)8-9-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20)

InChI Key

MYKIBJCLBZWIDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)OCC

Origin of Product

United States

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